

Introduction: Navigating the Isomeric Landscape of Fluorophenyl-Pyrazolamines

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: *1-(3-fluorophenyl)-5-methyl-1H-pyrazol-3-amine*

CAS No.: *1250130-87-0*

Cat. No.: *B1467522*

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For researchers and professionals in drug development, precise molecular identification is paramount. The compound **1-(3-fluorophenyl)-5-methyl-1H-pyrazol-3-amine** represents a specific scaffold of interest within the broader class of pyrazole-containing molecules, which are known for their diverse pharmacological activities, including roles as anti-inflammatory, anticancer, and analgesic agents.^{[1][2]} This guide provides a detailed examination of this compound's identifiers and a practical approach to its synthesis and characterization.

A critical aspect of working with substituted pyrazoles is the potential for isomerism. During the synthesis of N-aryl pyrazoles from precursors like β -keto-nitriles, the reaction can yield different regioisomers. Our investigation into public chemical databases reveals that the specific isomer, **1-(3-fluorophenyl)-5-methyl-1H-pyrazol-3-amine**, is not as widely documented as its counterpart, 1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-amine. This guide will therefore address the primary topic while also providing comprehensive data on this more commonly referenced isomer, offering a complete technical picture for the synthetic chemist.

Part 1: Core Identifiers and Physicochemical Properties

Precise identification of a chemical entity is the foundation of all subsequent research and development. This section is dedicated to the key identifiers for the closely related and more documented isomer, 1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-amine, as a primary reference point.

Table 1: Chemical Identifiers for 1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-amine

Identifier	Value	Source
CAS Number	105438-45-7	ChemScene
Molecular Formula	C ₁₀ H ₁₀ FN ₃	ChemScene
Molecular Weight	191.20 g/mol	ChemScene
IUPAC Name	1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-amine	N/A
Canonical SMILES	<chem>CC1=NN(C2=CC(=CC=C2)F)C(=C1)N</chem>	ChemScene
InChI Key	N/A	N/A

Table 2: Predicted Physicochemical Properties

Property	Value	Source
Topological Polar Surface Area (TPSA)	43.84 Å ²	ChemScene
logP (Octanol-Water Partition Coefficient)	1.90	ChemScene
Hydrogen Bond Donors	1	ChemScene
Hydrogen Bond Acceptors	3	ChemScene
Rotatable Bonds	1	ChemScene

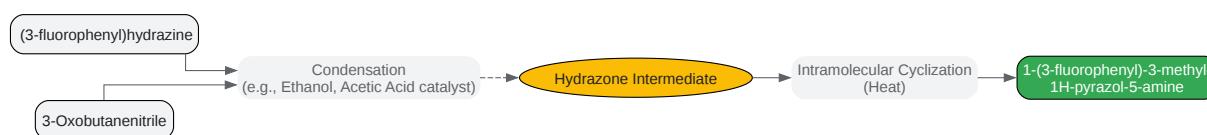
Part 2: Synthesis and Mechanistic Insights

The synthesis of substituted pyrazoles is a well-established field in organic chemistry.[3] The most common route to N-aryl-5-aminopyrazoles involves the condensation of an arylhydrazine with a β -ketonitrile. In this case, the key precursors are (3-fluorophenyl)hydrazine and 3-oxobutanenitrile (acetoacetonitrile).

The regioselectivity of this reaction is a crucial consideration. The initial condensation can occur at either of the two carbonyl carbons of the β -ketonitrile, leading to two possible isomeric products. The reaction conditions, including solvent and catalyst, can influence the ratio of these isomers.

Proposed Synthetic Workflow

The following protocol outlines a general and robust method for the synthesis of 1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-amine. This procedure is based on established methods for pyrazole synthesis.



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Caption: Proposed synthetic pathway for 1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-amine.

Detailed Experimental Protocol

Objective: To synthesize 1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-amine.

Materials:

- (3-fluorophenyl)hydrazine hydrochloride

- 3-Oxobutanenitrile (acetoacetonitrile)
- Sodium acetate
- Ethanol
- Acetic acid (catalytic amount)
- Diatomaceous earth

Procedure:

- Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine (3-fluorophenyl)hydrazine hydrochloride (1.0 eq), sodium acetate (1.1 eq), and ethanol. Stir the mixture at room temperature for 15 minutes to liberate the free hydrazine base.
- Addition of β -Ketonitrile: To the stirring suspension, add 3-oxobutanenitrile (1.0 eq) dropwise. Add a catalytic amount of glacial acetic acid.
- Reaction Reflux: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure. To the resulting residue, add water and extract with ethyl acetate (3x).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure to yield the crude product.
- Final Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired isomer. The structure and purity of the final product should be confirmed by ^1H NMR, ^{13}C NMR, and mass spectrometry.

Part 3: Applications in Research and Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry.[1] The introduction of a fluorophenyl group can enhance metabolic stability and binding affinity to target proteins through favorable electrostatic interactions.

- **Kinase Inhibition:** Many pyrazole-containing compounds have been developed as inhibitors of protein kinases, which are crucial targets in oncology. The amine and phenyl groups on the pyrazole core can be further functionalized to optimize binding to the ATP-binding pocket of various kinases.
- **Anti-inflammatory Agents:** Substituted pyrazoles are known to exhibit anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) enzymes.[2]
- **Central Nervous System (CNS) Activity:** The physicochemical properties of this compound (logP ~1.9) suggest it may have the potential for blood-brain barrier penetration, making it an interesting scaffold for CNS drug discovery.

Part 4: Conclusion

This technical guide provides a comprehensive overview of the identifiers, synthesis, and potential applications of **1-(3-fluorophenyl)-5-methyl-1H-pyrazol-3-amine** and its closely related isomer. While the requested compound itself is not extensively documented in public databases, the principles of pyrazole chemistry allow for a reliable proposed synthesis and an understanding of its likely properties and applications. The detailed protocol and discussion of isomerism are intended to equip researchers with the necessary information to synthesize and study this and related compounds in their drug discovery efforts.

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- To cite this document: BenchChem. [Introduction: Navigating the Isomeric Landscape of Fluorophenyl-Pyrazolamines]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1467522/docs#introduction-navigating-the-isomeric-landscape-of-fluorophenyl-pyrazolamines\]](https://www.benchchem.com/product/b1467522/docs#introduction-navigating-the-isomeric-landscape-of-fluorophenyl-pyrazolamines)

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